N-methyl-N-(propan-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

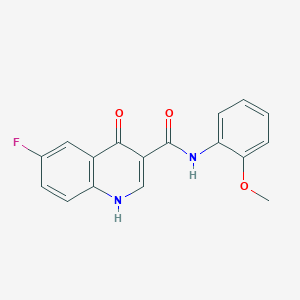

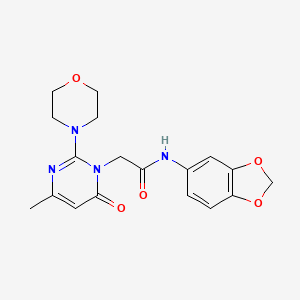

“N-methyl-N-(propan-2-yl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1016708-29-4 . It has a molecular weight of 184.28 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 184.28 .Aplicaciones Científicas De Investigación

Glycine Transporter 1 Inhibition

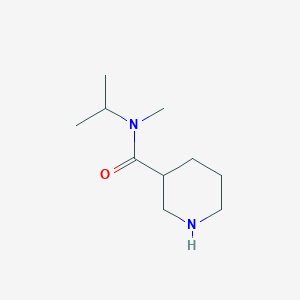

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide analogs demonstrate significant inhibitory activity against Glycine Transporter 1 (GlyT1), a target for central nervous system disorders. These compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have shown potential in elevating cerebrospinal fluid glycine concentration in rats, indicating their efficacy in modulating GlyT1 activity (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Derivatives of this compound have been synthesized and shown to possess significant anti-angiogenic and DNA cleavage activities. These properties are crucial for their potential application in cancer therapy, as they can inhibit the formation of blood vessels in tumor growth and interact with DNA, providing a dual mechanism for anticancer effects (Kambappa et al., 2017).

PET Imaging of Microglia

Compounds related to this compound have been developed for Positron Emission Tomography (PET) imaging of microglia in the brain. This application is particularly relevant for studying neuroinflammation and its role in various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is specific to microglia, providing a noninvasive tool for imaging reactive microglia in vivo (Horti et al., 2019).

Soluble Epoxide Hydrolase Inhibition

Some 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, structurally related to this compound, have been identified as effective inhibitors of soluble epoxide hydrolase. This enzyme plays a significant role in various physiological processes, and its inhibition can be beneficial in treating diseases like hypertension and inflammation (Thalji et al., 2013).

PCSK9 mRNA Translation Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, related to this compound, have been shown to inhibit PCSK9 mRNA translation. These compounds offer a novel approach to managing cholesterol levels and treating hypercholesterolemia, a significant risk factor for cardiovascular diseases (Londregan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-methyl-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRIXTMBHOHTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2566263.png)

![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)

![4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2566265.png)

![2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2566269.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)